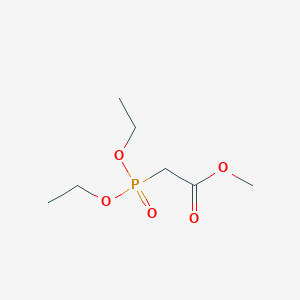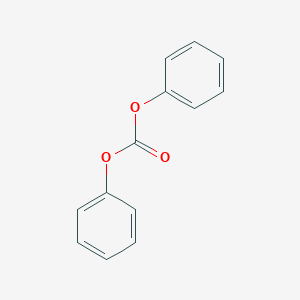
Diphenylcarbonat
Übersicht
Beschreibung
Diphenyl carbonate is a carbonate ester that is the diphenyl ester of carbonic acid.
Wissenschaftliche Forschungsanwendungen
Synthese von Polycarbonat
Diphenylcarbonat ist einer der Rohstoffe, die für die Synthese von Polycarbonat verwendet werden . Polycarbonat ist ein gängiger technischer Kunststoff mit guten optischen und mechanischen Eigenschaften . Es wird in großem Umfang in zivilen Bereichen für Produkte wie Scheiben, Automobilkomponenten, Sportgerätehüllen, Außenfassaden und Wasserflaschen eingesetzt . Mit der Entwicklung der neuen Energietechnologie haben Polycarbonatmaterialien für neue Energiefahrzeuge besondere Bedeutung erlangt, was zu einem kontinuierlichen Anstieg der Jahresproduktion führt .
Grüner und nachhaltiger chemischer Prozess
Die Herstellung von this compound durch Umesterung ist die repräsentative Prozessroute und gilt als eines der typischen Beispiele für einen grünen und nachhaltigen Prozess für Chemikalien . Seit der Entdeckung des Umesterungskatalysators für this compound in den 1970er Jahren haben sich Forscher der Verbesserung seiner katalytischen Aktivität und Selektivität und dementsprechend des Reaktionstechnikprozesses verschrieben .
Katalysatorforschung
Die Umesterungsreaktion von Dimethylcarbonat und Phenol wird als Modellreaktion genommen und auf der Grundlage einer Überprüfung des Fortschritts in der Katalysatorforschung zu katalytischen Reaktionsprozessen versucht sie, die Struktur-Aktivitäts-Beziehung zwischen katalytischen aktiven Zentren und katalytischer Leistung in homogenen und heterogenen katalytischen Prozessen zu klären .
Produktionsprozess
Die Quelle von this compound ist entscheidend im Umesterungsprozess. Derzeit umfassen die wichtigsten Produktionsprozesse für this compound das Phosgen-Verfahren und das Umesterungsverfahren .
Lösungsmittelfreie Synthese
Es wurde eine Reihe von Hybridkatalysatoren aus ionischen Flüssigkeiten-SBA-15 mit verschiedenen funktionellen Gruppen für die Synthese von this compound unter lösungsmittelfreien Bedingungen entwickelt . Diese Methode ist effektiv und sauber anstelle von metallhaltigen Katalysatoren
Wirkmechanismus
Target of Action
Diphenylcarbonate (DPC) is primarily used in the production of polycarbonate polymers . Its primary targets are the monomers that combine to form these polymers, such as bisphenol A .
Mode of Action
DPC interacts with its targets through a process known as transesterification . In this process, DPC reacts with phenol to produce polycarbonate and methanol . The reaction is facilitated by catalysts, and researchers have been working on improving the catalytic activity and selectivity of these catalysts .
Biochemical Pathways
The production of DPC involves several biochemical pathways. The main production processes for DPC include the phosgene method and the transesterification method . The phosgene method involves the generation of chloroformic acid benzyl ester from benzene and phosgene in a NaOH solution . The transesterification method involves the reaction of dimethyl carbonate and phenol .
Result of Action
The result of DPC’s action is the production of polycarbonate polymers . These polymers have a wide range of applications, including in the production of discs, automotive components, sports equipment shells, outdoor curtain walls, and water bottles .
Action Environment
The action of DPC is influenced by various environmental factors. For example, the transesterification process is affected by temperature, with higher temperatures leading to undesirable side reactions . The choice of catalyst also significantly influences the efficiency and selectivity of the reaction . Furthermore, the production of DPC is considered a green and sustainable process, highlighting the importance of environmental considerations in its action .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Diphenyl carbonate plays a significant role in biochemical reactions, particularly in the synthesis of polycarbonates. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, in the transesterification process, diphenyl carbonate reacts with diols in the presence of catalysts such as zinc (II) acetylacetonate. The interaction between diphenyl carbonate and the catalyst’s active sites is crucial for the reaction’s efficiency and selectivity .
Cellular Effects
Diphenyl carbonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in these processes. For example, diphenyl carbonate can modulate the expression of genes related to polycarbonate synthesis, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, diphenyl carbonate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The binding of diphenyl carbonate to enzyme active sites can result in changes in enzyme activity, leading to alterations in gene expression and cellular function. These molecular interactions are essential for the synthesis and degradation of polycarbonates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyl carbonate can change over time. The stability and degradation of diphenyl carbonate are critical factors that influence its long-term effects on cellular function. Studies have shown that diphenyl carbonate can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules. These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of diphenyl carbonate vary with different dosages in animal models. At low doses, diphenyl carbonate may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Diphenyl carbonate is involved in various metabolic pathways, including those related to polycarbonate synthesis. It interacts with enzymes and cofactors that facilitate its conversion into polycarbonate polymers. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthesis process .
Transport and Distribution
Within cells and tissues, diphenyl carbonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of diphenyl carbonate, which can impact its biochemical activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the use of diphenyl carbonate in biochemical applications .
Eigenschaften
IUPAC Name |
diphenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROORDVPLFPIABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020540 | |
| Record name | Diphenylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
| Record name | Diphenyl carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
302-306 °C | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1215 @ 87 °C/4 °C | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0001 [mmHg] | |
| Record name | Diphenyl carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Lustrous needles, WHITE, CRYSTALLINE SOLID | |
CAS No. |
102-09-0 | |
| Record name | Diphenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYL CARBONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWV401IDYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
80-81 °C | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of DPC is C13H10O3, and its molecular weight is 214.22 g/mol. []
A: Yes, researchers have used techniques like fluorescence spectroscopy to study the photochemistry of DPC, particularly the formation of salicylate-type photo-Fries rearrangement products upon UV irradiation. [, ] Single-crystal X-ray structure analysis has also been employed to determine the conformation of highly substituted DPC derivatives. []
A: DPC exhibits interesting solvent-dependent photophysical properties. In polar solvents, DPC shows an anomalous fluorescence emission around 350 nm, attributed to the association of diarylcarbonate moieties within a polar solvent cage. []
A: DPC serves as a crucial monomer in the production of polycarbonate (PC), a high-performance thermoplastic. This non-phosgene route offers a safer alternative to traditional methods relying on the toxic phosgene gas. [, , ]
A: DPC undergoes melt transesterification reactions with bisphenol A, yielding polycarbonate and liberating phenol as a byproduct. This reaction is typically catalyzed by various compounds, including alkaline-earth metals, alkaline metals, lanthanides, and specific organic compounds. [, , ]
A: Yes, quantum mechanical calculations have been employed to investigate intrachain rotations in polymers containing DPC units, aiming to understand their physical properties. [] Molecular modeling techniques have also been used to study the interaction of DPC with cyclodextrin-based nanosponges, providing insights into drug entrapment mechanisms. []
A: Research on highly substituted DPC derivatives revealed that bulky substituents on the phenyl rings can significantly impact conformational flexibility and, consequently, their reactivity. []
A: Studies have focused on determining residual DPC levels in polycarbonate products using techniques like high-performance liquid chromatography (HPLC), highlighting the importance of monitoring potential monomer leaching. []
A: Research has investigated the use of DPC as a cross-linking agent in the synthesis of cyclodextrin-based nanosponges. These nanosponges show potential for drug delivery applications, enhancing solubility and bioavailability of poorly soluble drugs. [, , , ]
A: High-performance liquid chromatography (HPLC) is a common technique for quantifying DPC, especially in the context of residual monomer analysis in polycarbonate products and reaction mixtures. [, ] Gas chromatography (GC) can also be employed for analyzing DPC in complex mixtures. []
A: Traditional PC production relies on phosgene, a highly toxic and hazardous substance. The use of DPC as a phosgene-free alternative offers a more environmentally friendly approach to PC synthesis. [, , ]
A: While DPC offers a non-phosgene route, research continues to explore alternative sustainable methods for PC production, such as using bio-based starting materials like citric acid to create rigid and processable polycarbonates. []
A: Researchers are investigating the integration and optimization of different steps in the DPC-based PC production process. This includes exploring methods for efficient separation and recycling of DPC, methyl phenyl carbonate (MPC), dimethyl carbonate (DMC), methanol, and anisole, contributing to a more sustainable process. []
A: The use of DPC emerged as a safer alternative to the traditional phosgene-based method for polycarbonate production. This shift represents a significant milestone in developing more sustainable and environmentally friendly polymer synthesis processes. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

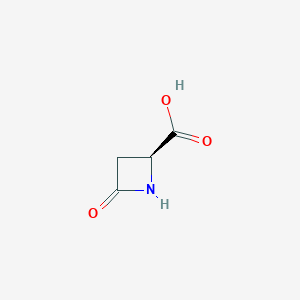

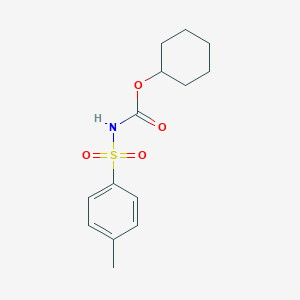
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)

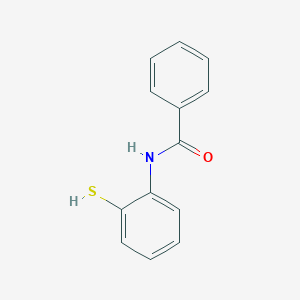

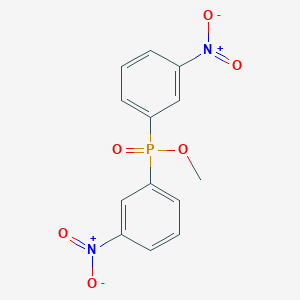
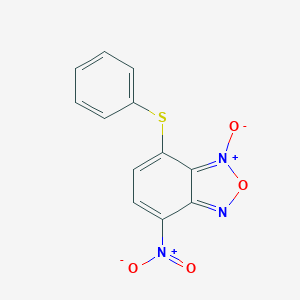


![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
